4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole ring, a thiadiazole ring, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. The thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. Finally, the butanamide group is introduced through an amidation reaction involving butanoic acid and the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings, such as 2-aminobenzothiazole, exhibit comparable chemical properties and biological activities.
Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole share structural similarities and may have similar applications.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of benzothiazole and thiadiazole rings, along with the butanamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C17H18N4O2S2 |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C17H18N4O2S2/c22-14(19-17-21-20-16(25-17)12-6-4-10-23-12)8-3-9-15-18-11-5-1-2-7-13(11)24-15/h1-2,5,7,12H,3-4,6,8-10H2,(H,19,21,22) |
InChI Key |
FUSXSIBSYGUHMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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